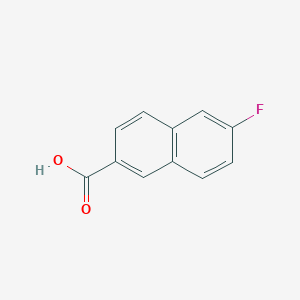

6-Fluoro-2-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKDCZRPLWJEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382295 | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-01-6 | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Fluoro-2-naphthoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-2-naphthoic acid

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental properties, spectral data, and plausible experimental protocols for its synthesis and analysis.

Core Chemical Properties

This compound is a fluorinated derivative of naphthoic acid.[1][2][3] The presence of the fluorine atom can significantly influence its chemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇FO₂ | [2][3][4] |

| Molecular Weight | 190.17 g/mol | [2][3][4] |

| Melting Point | 242-246 °C | [3][4][5] |

| Boiling Point (Predicted) | 336.4 ± 17.0 °C | [6] |

| Density (Predicted) | 1.355 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 4.14 ± 0.30 | [6] |

| Form | Solid | [3][4] |

Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

| Identifier | Value | Source |

| CAS Number | 5043-01-6 | [2][3][4] |

| MDL Number | MFCD06200717 | [4][5] |

| PubChem Substance ID | 24882984 | [4] |

| InChI | 1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | [3][4] |

| InChI Key | CYKDCZRPLWJEKA-UHFFFAOYSA-N | [3][4] |

| SMILES | OC(=O)c1ccc2cc(F)ccc2c1 | [3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, based on established organic chemistry principles and available information on related compounds, the following sections outline plausible methodologies.

Synthesis of this compound

A common route for the synthesis of this compound involves the carboxylation of a suitable organometallic precursor derived from 2-Bromo-6-fluoronaphthalene.

Step 1: Synthesis of 2-Bromo-6-fluoronaphthalene

The precursor, 2-Bromo-6-fluoronaphthalene, can be synthesized from 6-bromo-2-naphthylamine via a Sandmeyer-type reaction.

-

Diazotization: 6-bromo-2-naphthylamine is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (typically below 0 °C) to form the corresponding diazonium salt.[1][7]

-

Fluorination: The diazonium salt is then reacted with a fluorine source, such as fluoroboric acid or hexafluorophosphoric acid, followed by thermal decomposition (the Balz-Schiemann reaction) to yield 2-Bromo-6-fluoronaphthalene.[1][7]

Step 2: Carboxylation of 2-Bromo-6-fluoronaphthalene

-

Grignard Reagent Formation: 2-Bromo-6-fluoronaphthalene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) to form the Grignard reagent, 6-fluoro-2-naphthylmagnesium bromide.

-

Carboxylation: The Grignard reagent is then carboxylated by bubbling dry carbon dioxide gas through the solution or by pouring the Grignard solution over dry ice.

-

Acidification: The resulting carboxylate salt is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and yield the final product, this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[8] The purity can be assessed by techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[8]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

-

Sample Preparation: A saturated solution of the compound is prepared in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR: The spectrum would show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the naphthalene ring system. The fluorine atom would likely cause additional splitting of adjacent proton signals.

-

¹³C NMR: The spectrum would display signals for all eleven carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: This would show a single resonance for the fluorine atom, and its coupling to nearby protons could provide further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[9][10]

-

Sample Preparation: For a solid sample, the spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed on the ATR crystal, and pressure is applied.[9]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

O-H stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C=C stretch: Aromatic ring C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-F stretch: An absorption in the 1250-1000 cm⁻¹ region.

-

Visualizations

Plausible Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

Caption: Plausible synthesis workflow for this compound.

Relationship between Properties and Analysis

This diagram shows the logical relationship between the chemical's properties and the methods used for its analysis.

Caption: Interrelation of chemical properties and analytical techniques.

Example Signaling Pathway for a Related Compound

While no specific signaling pathways involving this compound are prominently documented, related naphthoic acid derivatives, such as 1,4-dihydroxy-2-naphthoic acid, have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11] The following diagram illustrates this pathway as a relevant example for this class of compounds.

References

- 1. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. 6-氟-2-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. rsc.org [rsc.org]

- 5. 6-フルオロ-2-ナフトエ酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. Different experimental approaches for Fourier-transform infrared spectroscopy applications in biology and biotechnology: A selected choice of representative results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoro-2-naphthoic acid (CAS: 5043-01-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-2-naphthoic acid, a key building block in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role as a precursor in the development of C-C Motif Chemokine Receptor 3 (CCR3) antagonists, a promising target for inflammatory diseases.

Core Physicochemical and Spectroscopic Data

This compound is a fluorinated derivative of 2-naphthoic acid. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5043-01-6 | [1][2] |

| Molecular Formula | C₁₁H₇FO₂ | [1][2] |

| Molecular Weight | 190.17 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 242-246 °C | [2] |

| Assay | ≥97% | [1][2] |

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~13.0 | s | - | -COOH |

| ~8.6 | s | - | H-1 |

| ~8.2-8.0 | m | - | Aromatic H |

| ~7.9-7.7 | m | - | Aromatic H |

| ~7.6-7.4 | m | - | Aromatic H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-6 |

| ~136 | Quaternary C |

| ~132-124 | Aromatic CH |

| ~119 (d, ²JCF ≈ 25 Hz) | C-5 or C-7 |

| ~110 (d, ²JCF ≈ 21 Hz) | C-5 or C-7 |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | C=C stretch (Aromatic ring) |

| ~1250 | C-O stretch |

| ~1100 | C-F stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion) |

| 173 | [M-OH]⁺ |

| 145 | [M-COOH]⁺ |

| 114 | Naphthalene fragment |

Synthesis of this compound

A common synthetic route to this compound involves the carboxylation of a Grignard reagent derived from 2-bromo-6-fluoronaphthalene.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-6-fluoronaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. A solution of 2-bromo-6-fluoronaphthalene in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is then maintained at reflux for 1-2 hours.

-

Carboxylation: The Grignard reagent solution is cooled in an ice-salt bath. Crushed dry ice is added portion-wise to the vigorously stirred solution. The reaction mixture is allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Application in Drug Development: CCR3 Antagonism

This compound serves as a crucial starting material for the synthesis of potent and selective antagonists of the C-C Motif Chemokine Receptor 3 (CCR3).[4] CCR3 is a G protein-coupled receptor (GPCR) primarily expressed on eosinophils, basophils, and Th2 lymphocytes. It plays a key role in the recruitment of these inflammatory cells to sites of allergic inflammation, such as in asthma and allergic rhinitis.

CCR3 Signaling Pathway

The binding of chemokines, such as eotaxin, to CCR3 initiates a signaling cascade that leads to cellular responses including chemotaxis, degranulation, and the release of pro-inflammatory mediators.

Experimental Protocols for Antagonist Evaluation

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist.

Materials:

-

CCR3-expressing cell line (e.g., CHO-K1 or HEK293)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

-

CCR3 agonist (e.g., eotaxin-1/CCL11)

-

Test compounds (derivatives of this compound)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capability

Procedure:

-

Cell Plating: Seed the CCR3-expressing cells into the microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate for 45-60 minutes at 37°C.

-

Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject the CCR3 agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the percent inhibition of the agonist-induced calcium flux for each concentration of the test compound to determine the IC₅₀ value.

It is crucial to assess the potential of new drug candidates to inhibit cytochrome P450 enzymes, such as CYP2D6, to avoid drug-drug interactions.[4]

Materials:

-

Human liver microsomes or recombinant human CYP2D6

-

CYP2D6 substrate (e.g., dextromethorphan or a fluorescent probe)

-

NADPH regenerating system

-

Test compounds

-

Positive control inhibitor (e.g., quinidine)

-

96-well plates

-

LC-MS/MS or fluorescence plate reader

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes or recombinant CYP2D6, and the NADPH regenerating system in a suitable buffer.

-

Inhibition: Add the test compounds at various concentrations to the incubation mixture. A pre-incubation step may be included to assess time-dependent inhibition.

-

Initiation of Reaction: Add the CYP2D6 substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Termination and Analysis: Stop the reaction by adding a quenching solution (e.g., acetonitrile). Analyze the formation of the metabolite by LC-MS/MS or a fluorescence plate reader.

-

Data Analysis: Determine the rate of metabolite formation in the presence of the test compound relative to the vehicle control. Calculate the percent inhibition and determine the IC₅₀ value.[5][6][7][8][9]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents, particularly CCR3 antagonists. This guide provides essential technical information to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of derivatives of this compound.

References

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Recombinant Cytochrome P450 Isoforms 2D6 and 2C9 by Diverse Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bioivt.com [bioivt.com]

- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

Synthesis of 6-Fluoro-2-naphthoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 6-Fluoro-2-naphthoic acid, a valuable building block for researchers, scientists, and drug development professionals. This document details the multi-step synthesis of the key precursor, 2-bromo-6-fluoronaphthalene, and its subsequent carboxylation to yield the final product. The methodologies presented are based on established chemical principles and patent literature, offering a robust framework for the preparation of this compound.

Overview of the Synthetic Strategy

The primary synthetic route to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 2-bromo-6-fluoronaphthalene. This is typically achieved through a multi-step sequence starting from the readily available Tobias acid. The second stage involves the carboxylation of 2-bromo-6-fluoronaphthalene to introduce the carboxylic acid functionality at the 2-position of the naphthalene ring.

Synthesis of 2-Bromo-6-fluoronaphthalene

The synthesis of the key intermediate, 2-bromo-6-fluoronaphthalene, is accomplished in a three-step process starting from Tobias acid.

Step 1: Synthesis of 6-Bromo-2-naphthylamine from Tobias Acid

This step involves the bromination and subsequent debromination of Tobias acid in an acidic medium.

Experimental Protocol:

-

In a suitable reaction vessel, a mixture of Tobias acid and glacial acetic acid is prepared.

-

Liquid bromine is added dropwise to the mixture while maintaining the temperature at 70-72°C.

-

After the addition is complete, the reaction is stirred at reflux.

-

The reaction mixture is then cooled, and metallic tin powder and hydrochloric acid are added.

-

The mixture is heated to reflux and stirred for several hours.

-

After the reaction is complete, the acetic acid is removed by distillation under reduced pressure.

-

Hot methanol is added to the residue to dissolve the product, and the solution is cooled to precipitate the 6-bromo-2-naphthylamine.

-

The solid product is collected by suction filtration, washed with a small amount of methanol, and dried.

| Reactant/Reagent | Molar Ratio | Purity | Yield |

| Tobias Acid | 1.0 | - | - |

| Liquid Bromine | 2.0 | - | - |

| Metallic Tin Powder | 1.0 | - | - |

| Product | 99.5% (HPLC) | 67% |

Step 2: Synthesis of 6-Bromo-2-naphthylamine Fluoroborate Diazonium Salt

This step involves the diazotization of 6-bromo-2-naphthylamine followed by the formation of the fluoroborate salt.[1][2]

Experimental Protocol:

-

6-Bromo-2-naphthylamine is dissolved in a mixture of water and concentrated hydrochloric acid with heating.

-

The solution is cooled in an ice-salt bath to precipitate fine crystals of 6-bromo-2-naphthylamine hydrochloride.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 0°C.

-

After the addition, the mixture is stirred at a low temperature.

-

A 40% commercial fluoroboric acid solution is then added dropwise under vigorous stirring, leading to the precipitation of a white solid.

-

The mixture is stirred further to ensure complete crystallization.

-

The solid diazonium salt is collected by suction filtration, washed with ethanol and then ether, and dried under vacuum.

| Reactant/Reagent | Molar Ratio | Purity | Yield |

| 6-Bromo-2-naphthylamine | 1.0 | 99.5% | - |

| Sodium Nitrite | 1.25 | - | - |

| Fluoroboric Acid (40%) | 1.5 - 3.0 | - | - |

| Product | - | up to 78% |

Step 3: Synthesis of 2-Bromo-6-fluoronaphthalene

The final step in the synthesis of the precursor is the thermal decomposition of the diazonium salt.[2]

Experimental Protocol:

-

The dried 6-bromo-2-naphthylamine fluoroborate diazonium salt is subjected to thermal decomposition.

-

The decomposition is typically carried out at a temperature range of 130-150°C.

-

The crude product is then purified to yield 2-bromo-6-fluoronaphthalene.

| Reactant | Purity | Yield |

| 6-Bromo-2-naphthylamine Fluoroborate Diazonium Salt | - | - |

| Product | High | 55-65% |

Synthesis of this compound

The final step is the carboxylation of 2-bromo-6-fluoronaphthalene. A common and effective method for this transformation is the Grignard reaction with carbon dioxide.

Experimental Protocol (Representative):

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of 2-bromo-6-fluoronaphthalene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

-

The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

-

Carboxylation:

-

The freshly prepared Grignard reagent is cooled in an ice bath.

-

Solid carbon dioxide (dry ice) is crushed and added portion-wise to the stirred Grignard solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by recrystallization.

-

| Reactant/Reagent | Molar Ratio |

| 2-Bromo-6-fluoronaphthalene | 1.0 |

| Magnesium Turnings | 1.2 |

| Carbon Dioxide (Dry Ice) | Excess |

References

An In-Depth Technical Guide to 6-Fluoro-2-naphthoic acid: Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-2-naphthoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and provides a validated synthetic protocol with characterization data.

Core Molecular and Physical Properties

This compound is a solid, fluorinated naphthalene derivative. The introduction of a fluorine atom can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇FO₂ | [1] |

| Molecular Weight | 190.17 g/mol | [1] |

| CAS Number | 5043-01-6 | [1] |

| Appearance | Solid | |

| Melting Point | 242-246 °C | [1] |

| SMILES String | O=C(O)c1ccc2cc(F)ccc2c1 | |

| InChI Key | CYKDCZRPLWJEKA-UHFFFAOYSA-N |

Synthesis and Characterization

General Experimental Protocol: Synthesis of a Naphthoic Acid via Grignard Reaction

This protocol describes the synthesis of α-naphthoic acid and can be adapted for this compound, starting from the appropriate bromo-fluoro-naphthalene precursor.

Materials:

-

α-Bromonaphthalene (or 2-bromo-6-fluoronaphthalene)

-

Magnesium turnings

-

Anhydrous ether

-

Dry ice (solid carbon dioxide)

-

Sulfuric acid (25%)

-

Toluene

-

Sodium hydroxide

Procedure:

-

Grignard Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, magnesium turnings are covered with anhydrous ether. A small amount of α-bromonaphthalene is added to initiate the reaction, which may require gentle warming. Once the reaction starts, a solution of α-bromonaphthalene in anhydrous ether is added dropwise at a rate that maintains a vigorous but controlled reaction. After the addition is complete, the mixture is refluxed for an additional 30 minutes.[2]

-

Carboxylation: The Grignard reagent is cooled in an ice-salt bath. Dry carbon dioxide is then introduced over the surface of the stirred reaction mixture, maintaining the temperature below -2 °C.[2]

-

Work-up and Isolation: The reaction mixture is treated with 25% sulfuric acid to dissolve any unreacted magnesium and to protonate the carboxylate salt. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are then treated with sodium hydroxide solution to extract the naphthoic acid as its sodium salt.[2]

-

Purification: The aqueous alkaline extract is heated to remove volatile impurities, then cooled and acidified with sulfuric acid to precipitate the crude naphthoic acid. The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as toluene, yields the purified product.[2]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are limited in publicly available literature, related naphthoic acid and naphthoquinone derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects.[3][4][5] For instance, certain naphthoquinone derivatives have been shown to exert their anticancer effects by targeting cyclooxygenase-2 (COX-2).[2]

Aryl hydrocarbon receptor (AhR) is another potential target. Studies on similar compounds, such as 1,4-dihydroxy-2-naphthoic acid, have shown that they can act as agonists of the AhR, which is involved in the regulation of genes like CYP1A1 and CYP1B1.[6] AhR activation can influence inflammatory responses and cell proliferation.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a hypothetical signaling pathway where a naphthoic acid derivative might act as an agonist for a nuclear receptor, such as AhR, leading to the transcription of target genes.

Caption: Hypothetical nuclear receptor signaling pathway.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and materials science. This guide provides foundational information on its properties and a general synthetic approach. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications. The provided experimental outline serves as a starting point for its synthesis and subsequent investigation.

References

- 1. 6-氟-2-萘甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New amino-naphthoic acid derivatives produced by biological transformation using the deep-sea-derived bacterium Serinicoccus marinus KDM482 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Fluoro-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-Fluoro-2-naphthoic acid, a fluorinated derivative of naphthoic acid of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopy. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound. This data is predictive and intended to serve as a reference for researchers undertaking the experimental analysis of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| NMR Type | Atom | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | -COOH | ~13.0 | Broad singlet, exchangeable with D₂O |

| Aromatic H | 7.5 - 8.5 | Complex multiplet patterns | |

| ¹³C NMR | -COOH | ~168 | |

| C-F | ~160 (d, ¹JCF ≈ 250 Hz) | Large coupling constant characteristic of direct C-F bond | |

| Aromatic C | 110 - 140 |

Note: Predicted chemical shifts are based on data for similar naphthoic acid and fluoroaromatic compounds. Actual experimental values may vary.

Table 2: Expected FT-IR Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Strong | Stretching |

| C=C (Aromatic) | 1500-1600 | Medium-Strong | Stretching |

| C-F (Aromatic) | 1100-1300 | Strong | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching |

| O-H (Carboxylic Acid) | 920-950 | Broad, Medium | Bending (out-of-plane) |

Table 3: Anticipated UV-Vis Absorption Maxima (λmax) in Ethanol

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol | ~240, ~280, ~330 | π → π* transitions of the naphthalene ring system. |

Note: The absorption maxima of 2-naphthoic acid are reported to be around 236 nm, 280 nm, and 334 nm. The fluorine substituent is expected to cause minor shifts in these values.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher sample concentration (20-50 mg) may be necessary for a good signal-to-noise ratio.

-

For ¹⁹F NMR, a standard single-pulse experiment can be used, often with proton decoupling to simplify the spectrum.

-

-

Data Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure. The acidic proton of the carboxylic acid is expected to appear as a broad singlet around 12 ppm.[2][3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify characteristic absorption bands corresponding to the functional groups present. For a carboxylic acid, look for a very broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710-1760 cm⁻¹.[2][4] Aromatic C=C stretches will appear in the 1400-1600 cm⁻¹ region.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated π-system of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.

-

Use a quartz cuvette with a 1 cm path length.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent to be used as a blank (reference).

-

Fill a second cuvette with the sample solution.

-

Place the blank and sample cuvettes in the appropriate holders in the instrument.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

-

Data Analysis:

-

The spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for a series of standard solutions to determine the molar absorptivity (ε) according to the Beer-Lambert law.[5][6]

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. eu-opensci.org [eu-opensci.org]

An In-depth Technical Guide to the Solubility of 6-Fluoro-2-naphthoic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-fluoro-2-naphthoic acid, a key intermediate in synthetic organic chemistry and pharmaceutical development. A comprehensive literature search did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, based on the general characteristics of aromatic carboxylic acids, it is anticipated to exhibit solubility in a range of organic solvents. This document provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds like this compound. Furthermore, a visual representation of the experimental workflow for solubility determination is presented to aid researchers in designing their experimental setups.

Introduction to this compound

This compound (C₁₁H₇FO₂) is a fluorinated derivative of naphthoic acid.[1] Its chemical structure, featuring a naphthalene backbone with a carboxylic acid group and a fluorine atom, suggests a moderate to low polarity. The presence of the carboxylic acid group allows for hydrogen bonding, which influences its solubility in protic solvents. The melting point of this compound is reported to be in the range of 242-246 °C.[2] Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Quantitative Solubility Data

A thorough review of the available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common laboratory solvents such as water, ethanol, methanol, acetone, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The absence of this data highlights a knowledge gap and underscores the necessity for experimental determination to support research and development activities.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[3] This method can be readily adapted to determine the solubility of this compound in various solvents of interest.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DCM, DMSO, DMF), analytical grade

-

Isothermal jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bars

-

Calibrated thermometer or temperature probe

-

Syringe with a microporous membrane filter (e.g., 0.45 µm PTFE or nylon)

-

Pre-weighed weighing bottles

-

Analytical balance (accurate to at least 0.1 mg)

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in the isothermal vessel. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vessel to prevent solvent evaporation, especially for volatile solvents.

-

Continuously agitate the mixture using a magnetic stirrer at a constant, controlled temperature.

-

Allow the system to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Equilibrium can be confirmed by measuring the concentration at different time points until a constant value is achieved.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the solution to avoid precipitation or dissolution upon temperature change.

-

Immediately filter the solution through a microporous membrane filter attached to the syringe into a pre-weighed weighing bottle. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the weighing bottle containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the weighing bottle using a vacuum oven at a suitable temperature or by placing it in a desiccator under vacuum. The chosen method should not cause decomposition of the solute.

-

The weighing bottle containing the dried solute is then cooled to room temperature in a desiccator and weighed.

-

Repeat the drying, cooling, and weighing process until a constant weight is achieved, indicating complete removal of the solvent.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L. The following formulas can be used:

-

Mass of dissolved solute (m_solute): m_solute = m_final - m_bottle

-

where m_final is the mass of the weighing bottle with the dried solute, and m_bottle is the mass of the empty weighing bottle.

-

-

Mass of solvent (m_solvent): m_solvent = m_solution - m_solute

-

where m_solution is the mass of the weighing bottle with the filtered saturated solution.

-

-

Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the gravimetric method for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The gravimetric method detailed herein is a fundamental and accurate approach for generating the necessary data to support further research, process development, and formulation activities involving this compound. The provided workflow diagram offers a clear visual guide for the experimental procedure. It is recommended that researchers generate this critical data to facilitate the effective use of this compound.

References

Potential Research Applications of 6-Fluoro-2-naphthoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-naphthoic acid, a fluorinated derivative of naphthoic acid, is a versatile building block in organic synthesis with significant potential across various research and development sectors. Its unique physicochemical properties, imparted by the fluorine substituent and the naphthalene scaffold, make it a valuable precursor for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its role in drug discovery and materials science. We present key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and application.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 5043-01-6 |

| Molecular Formula | C₁₁H₇FO₂ |

| Molecular Weight | 190.17 g/mol |

| Melting Point | 242-246 °C |

| Appearance | Solid |

| Purity | Typically ≥97% |

Core Research Application: Drug Discovery

The naphthalene scaffold is a recognized pharmacophore present in numerous approved drugs.[2] The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This compound serves as a key starting material for the synthesis of various biologically active molecules.

CCR3 Antagonists for Inflammatory Diseases

A significant application of this compound is in the development of C-C chemokine receptor 3 (CCR3) antagonists. CCR3 is a key receptor involved in the recruitment of eosinophils, which play a central role in the pathophysiology of allergic inflammatory diseases such as asthma.[3]

Derivatives of 6-fluoro-2-naphthylmethyl have been synthesized and shown to exhibit potent CCR3 inhibitory activity.[3]

Table 2: Biological Activity of 6-Fluoro-2-naphthylmethyl Derivatives as CCR3 Antagonists [3]

| Compound | CCR3 Inhibitory Activity (IC₅₀, nM) | CYP2D6 Inhibitory Activity (IC₅₀, nM) |

| Lead Compound 1 | 20 | 400 |

| Optimized Compound 30 | 23 | 29,000 |

The binding of chemokines like eotaxin to CCR3 initiates a cascade of intracellular signaling events, leading to eosinophil chemotaxis and activation.[4] Antagonists derived from this compound block this interaction, thereby inhibiting the inflammatory response.

Caption: CCR3 signaling pathway and the inhibitory action of 6-fluoro-2-naphthyl derivatives.

P2Y₁₄ Receptor Antagonists

Derivatives of 2-naphthoic acid have been investigated as antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor activated by UDP-glucose that is implicated in inflammatory and neuropathic pain.[5][6] While direct use of this compound in published P2Y₁₄ antagonists is not prominent, its structural similarity to the core scaffold suggests its potential as a starting point for novel antagonist design.

Potential Application: Materials Science

The naphthalene core is a well-known chromophore, and its derivatives are utilized in the development of organic electronic materials. The introduction of fluorine can modulate the electronic properties and improve the stability of these materials.

Organic Light-Emitting Diodes (OLEDs)

Naphthalene-based compounds are used in the emissive and charge-transport layers of OLEDs.[7][8][9] Fluorination can influence the energy levels (HOMO/LUMO) and enhance the electron-transporting properties of organic semiconductors. While specific research on this compound in OLEDs is limited, its potential as a building block for novel emitters or host materials warrants investigation.

Caption: Experimental workflow for developing OLED materials from this compound.

Experimental Protocols

Synthesis of this compound

Multiple synthetic routes to this compound have been reported, often starting from 2-bromo-6-fluoronaphthalene.[10][11] A general, multi-step synthesis is outlined below.

Caption: General synthetic workflow for this compound.

A more detailed, analogous procedure for a similar compound, 6-bromo-2-naphthoic acid from 6-amino-2-naphthoic acid, involves a diazotization reaction followed by a Sandmeyer reaction.[12] A similar strategy could be adapted for a fluorinated analog.

Protocol for Diazotization and Sandmeyer-type Fluorination (Conceptual):

-

Diazotization: Dissolve 6-amino-2-naphthoic acid in an acidic medium (e.g., HBF₄ or HCl). Cool the solution to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 30 minutes to 1 hour to form the diazonium salt.

-

Fluorination (Balz-Schiemann Reaction): If using HBF₄, the diazonium tetrafluoroborate salt may precipitate. Isolate the salt by filtration. Gently heat the isolated salt to induce thermal decomposition, yielding this compound, nitrogen gas, and boron trifluoride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemotaxis Assay for CCR3 Antagonist Activity

This assay measures the ability of a compound to inhibit the migration of cells (e.g., eosinophils or a CCR3-expressing cell line) towards a chemoattractant (e.g., eotaxin).[5][13][14][15]

Materials:

-

CCR3-expressing cells (e.g., L1.2-CCR3 transfectants)

-

Chemoattractant: Recombinant human eotaxin (CCL11)

-

Test compound (derivative of this compound)

-

96-well chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size)

-

Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Cell viability stain (e.g., Trypan Blue)

-

Plate reader or microscope for cell quantification

Procedure:

-

Cell Preparation: Culture CCR3-expressing cells to a sufficient density. On the day of the assay, harvest the cells, wash with assay buffer, and resuspend at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

In the lower wells of the chemotaxis chamber, add assay buffer containing various concentrations of the chemoattractant (eotaxin). Include a negative control with buffer only.

-

To the cell suspension, add the test compound at various concentrations. Include a vehicle control.

-

Add 50-100 µL of the cell suspension containing the test compound to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 1-3 hours.

-

Quantification:

-

After incubation, carefully remove the upper chamber.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant®) and a plate reader, or by direct cell counting using a microscope or an automated cell counter.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.

Receptor Internalization Assay

This assay determines if a compound induces or inhibits the internalization of the CCR3 receptor from the cell surface.[16][17][18][19][20]

Materials:

-

CCR3-expressing cells

-

Fluorescently labeled antibody against an extracellular epitope of CCR3

-

Test compound

-

Flow cytometer

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Wash buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Treatment: Incubate CCR3-expressing cells with the test compound at various concentrations for a defined period (e.g., 30-60 minutes) at 37 °C. Include a positive control (e.g., eotaxin) and a negative (vehicle) control.

-

Antibody Staining: Place the cells on ice to stop internalization. Add a saturating concentration of the fluorescently labeled anti-CCR3 antibody and incubate on ice for 30-60 minutes in the dark.

-

Washing: Wash the cells twice with cold wash buffer to remove unbound antibody.

-

Flow Cytometry: Resuspend the cells in wash buffer and analyze them on a flow cytometer. Measure the mean fluorescence intensity (MFI) of the cell population.

-

Data Analysis: A decrease in MFI in the treated cells compared to the vehicle control indicates receptor internalization. Calculate the percentage of internalization for each treatment condition.

Conclusion

This compound is a promising and versatile chemical scaffold with significant potential in both drug discovery and materials science. Its utility as a precursor for potent CCR3 antagonists highlights its value in developing novel therapeutics for inflammatory diseases. Further exploration of its derivatives as enzyme inhibitors and for applications in organic electronics, such as OLEDs, is warranted. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to further investigate and unlock the full potential of this valuable compound.

References

- 1. scbt.com [scbt.com]

- 2. CCR3 (gene) - Wikipedia [en.wikipedia.org]

- 3. Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 13. revvity.com [revvity.com]

- 14. timothyspringer.org [timothyspringer.org]

- 15. Cell Migration/Chemotaxis Assay Kit (96-well, 5 µm) (ab235693) | Abcam [abcam.com]

- 16. Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Internalization assay [bio-protocol.org]

- 19. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 20. revvity.com [revvity.com]

The Biological Activity of Fluorinated Naphthalene Derivatives: A Technical Guide for Researchers

Abstract

The incorporation of fluorine into naphthalene-based scaffolds represents a promising strategy in the development of novel therapeutic agents. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of these molecules. This technical guide provides an in-depth overview of the biological activities of fluorinated naphthalene derivatives, with a particular focus on fluorinated naphthoquinones and naphthoic acid analogs. It summarizes key quantitative data on their anticancer and antimicrobial properties, details relevant experimental protocols, and visualizes associated mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of fluorinated compounds for therapeutic applications.

Introduction: The Role of Fluorine in Naphthalene-Based Drug Discovery

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's distinctive properties can profoundly influence a molecule's biological behavior.[2] In the context of naphthalene derivatives, fluorination can lead to:

-

Enhanced Biological Potency: The high electronegativity of fluorine can alter the electronic distribution within the naphthalene ring system, potentially leading to stronger interactions with biological targets.[1]

-

Improved Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]

-

Modulation of Physicochemical Properties: Fluorine substitution can impact a compound's lipophilicity, acidity, and basicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide will delve into the tangible outcomes of these effects, particularly in the realms of anticancer and antimicrobial activities of fluorinated naphthoquinones and related naphthoic acid derivatives.

Anticancer Activity of Fluorinated Naphthoquinone-Naphthoic Acid Derivatives

Recent studies have highlighted the potent cytotoxic effects of polyfluorinated 1,4-naphthoquinones, particularly those conjugated with amino acids, which can be considered derivatives of naphthoic acids (i.e., amides and esters). These compounds have shown promising activity against various cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of a series of polyfluorinated 1,4-naphthoquinone-amino acid conjugates has been evaluated against several human cancer cell lines and a normal mouse fibroblast cell line. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.

| Compound ID | Substituent at Position 2 | RPMI 8226 (Human Myeloma) IC50 (µM) | MCF-7 (Human Breast Adenocarcinoma) IC50 (µM) | Hep-G2 (Human Hepatocellular Carcinoma) IC50 (µM) | LMTK (Normal Mouse Fibroblasts) IC50 (µM) |

| 2 | -NH(CH₂)₂COOH | 43.6 | 43.6 | 43.6 | >100 |

| 3 | -NH(CH₂)₃COOH | 68.7 | 68.7 | 68.7 | >100 |

| 4 | -N(CH₂CH₃)₂ | 2.4 | 3.1 | 2.9 | 18.2 |

| 5 | -NHCH₂CH₃ | 2.8 | 3.4 | 3.2 | 25.0 |

| 6 | -NH-Phenyl | 8.6 | 7.9 | 8.1 | >100 |

| 13 | Diethylamide of Compound 2 | 2.2 | 2.2 | 2.2 | 15.0 |

| 15 | Ethyl ester of Compound 2 | 2.3 | 2.3 | 2.3 | 12.0 |

| 14 | Diethylamide of Compound with -NH(CH₂)₅COOH | 8.5 | 8.5 | 8.5 | >50 |

| 16 | Ethyl ester of Compound with -NH(CH₂)₅COOH | 2.1 | 2.1 | 2.1 | 10.0 |

| 18 | Lactam of Compound 3 | 5.5 | 5.5 | 5.5 | >50 |

Data extracted from Troshkova et al. (2014).[3]

The data indicate that the diethylamide and ethyl ester derivatives (compounds 13 , 15 , 14 , and 16 ) generally exhibit lower IC50 values, suggesting that masking the carboxylic acid functionality can enhance cytotoxic potency.[3] Notably, several compounds displayed significantly higher IC50 values against the normal LMTK cell line compared to the cancer cell lines, indicating a potential therapeutic window.[3]

Proposed Mechanism of Anticancer Action

The anticancer activity of these fluorinated naphthoquinones is thought to be multifactorial. One proposed mechanism involves the inhibition of cell division cycle 25 (Cdc25) phosphatases.[3] These enzymes are crucial for cell cycle progression, and their inhibition leads to cell cycle arrest and apoptosis. Additionally, these compounds may act as antioxidants, mitigating the effects of reactive oxygen species (ROS) within cells.[3]

Antimicrobial Activity of Naphthoic Acid Derivatives

While data on simple fluorinated naphthoic acids is sparse, derivatives of naphthoic acid have demonstrated significant antimicrobial properties. This section presents data on polymeric derivatives of naphthoic acid.

Quantitative Antimicrobial Data

Facial amphiphilic polymers derived from naphthoic acid have been shown to possess potent antibacterial activity against a range of Gram-negative and Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for these polymers are presented in Table 2.

| Polymer ID | Target Organism | MIC (µg/mL) |

| P1 | Staphylococcus aureus (ATCC-29213) | 15.6 |

| Escherichia coli (ATCC-25922) | 31.2 | |

| Pseudomonas aeruginosa (ATCC-27853) | 62.5 | |

| Klebsiella pneumoniae (ATCC-13883) | 31.2 | |

| P2 | Staphylococcus aureus (ATCC-29213) | 7.8 |

| Escherichia coli (ATCC-25922) | 15.6 | |

| Pseudomonas aeruginosa (ATCC-27853) | 31.2 | |

| Klebsiella pneumoniae (ATCC-13883) | 15.6 | |

| P3 | Staphylococcus aureus (ATCC-29213) | 3.9 |

| Escherichia coli (ATCC-25922) | 7.8 | |

| Pseudomonas aeruginosa (ATCC-27853) | 15.6 | |

| Klebsiella pneumoniae (ATCC-13883) | 7.8 |

Data adapted from existing studies on naphthoic acid-derived polymers.[4]

These polymers are believed to act by disrupting the bacterial cell membrane, a mechanism common to many antimicrobial peptides and polymers.[4]

Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the biological activities discussed in this guide.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

Cancer cell lines (e.g., MCF-7, RPMI 8226, Hep-G2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (fluorinated naphthoic acid derivatives)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in DMSO.

-

Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations.

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.[5]

-

Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (e.g., doxorubicin).[5]

-

Incubate the plate for 48-72 hours.[5]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol for Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[6]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test compounds (fluorinated naphthoic acid derivatives)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Compound Dilutions:

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

-

In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

-

Add 100 µL of the stock compound solution (at twice the highest desired concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From an overnight culture, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each well will be 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.[5]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[5]

-

Toxicological Signaling Pathways: Insights from Other Fluorinated Acids

While specific signaling pathways for fluorinated naphthoic acids are not yet fully elucidated, studies on other fluorinated acids, such as perfluorononanoic acid (PFNA), can provide valuable insights into potential toxicological mechanisms. PFNA exposure has been shown to alter cytokine levels and activate mitogen-activated protein kinase (MAPK) signaling pathways, which can modulate the immune system and induce apoptosis.[7]

Conclusion and Future Directions

Fluorinated naphthalene derivatives, particularly fluorinated naphthoquinones and analogs of naphthoic acids, represent a promising class of compounds with significant anticancer and antimicrobial potential. The quantitative data presented in this guide underscore their potency and, in some cases, selectivity. The detailed experimental protocols provide a foundation for researchers to further explore the biological activities of novel compounds within this chemical space.

Future research should focus on:

-

Synthesizing and evaluating a broader range of fluorinated naphthoic acids to establish clear structure-activity relationships.

-

Elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

-

Conducting in vivo studies to assess the efficacy and safety of the most promising candidates in preclinical models.

By continuing to investigate the unique properties conferred by fluorine, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alterations of cytokines and MAPK signaling pathways are related to the immunotoxic effect of perfluorononanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoro-2-naphthoic Acid Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-fluoro-2-naphthoic acid derivatives, a class of compounds demonstrating significant potential in drug discovery. This document outlines their synthesis, biological activity, and mechanisms of action, with a primary focus on their role as C-C chemokine receptor 3 (CCR3) antagonists for the treatment of inflammatory conditions. Furthermore, it explores potential applications in other therapeutic areas and provides detailed experimental methodologies for their evaluation.

Core Concepts and Potential Applications

This compound serves as a key scaffold in the development of bioactive molecules. The introduction of a fluorine atom at the 6-position of the naphthoic acid core can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles.

The primary therapeutic application explored for derivatives of this scaffold is the antagonism of the CCR3 receptor. CCR3 is a key player in the inflammatory cascade, particularly in allergic responses like asthma, as it mediates the recruitment of eosinophils.[1] By blocking the interaction of CCR3 with its endogenous ligands, such as eotaxin, these compounds can mitigate the inflammatory response.

Beyond allergic inflammation, the broader class of naphthoic acid derivatives has been investigated for a range of biological activities, suggesting that this compound derivatives may also hold promise as anti-inflammatory and anti-cancer agents. Further research is warranted to explore these potential applications.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro potency of key this compound derivatives as CCR3 antagonists and their off-target activity against the cytochrome P450 enzyme CYP2D6, a critical consideration for drug development due to its role in drug metabolism.

| Compound ID | Structure | CCR3 IC50 (nM)[2] | CYP2D6 IC50 (nM)[2] |

| 1 | N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide | 20 | 400 |

| 30 | N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide | 23 | 29,000 |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate the CCR3 signaling cascade and a general workflow for evaluating CCR3 antagonists.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. These should be adapted and optimized for specific laboratory conditions and reagents.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of the 8-azabicyclo[3.2.1]octane derivatives generally involves a multi-step process. A key step is the reductive amination of a suitable ketone with an appropriate amine, followed by N-alkylation with a 6-fluoro-2-naphthylmethyl halide. The final amide coupling with a desired carboxylic acid or acid chloride yields the target compound. Purification is typically achieved through column chromatography.

Eotaxin-Induced Calcium Mobilization Assay (CCR3 Antagonist Assay)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by eotaxin in cells expressing the CCR3 receptor.

-

Cell Culture: Maintain a stable cell line expressing human CCR3 (e.g., CHO-K1 or HEK293 cells) in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in the dark at 37°C for approximately 1 hour.

-

Compound Incubation: Wash the cells to remove excess dye and then add the test compounds at various concentrations. Incubate for a predetermined period (e.g., 15-30 minutes).

-

Eotaxin Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject a solution of eotaxin to stimulate the cells. Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the eotaxin-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro CYP2D6 Inhibition Assay (Fluorometric Method)

This assay determines the potential of a compound to inhibit the metabolic activity of the CYP2D6 enzyme.

-

Reagent Preparation: Prepare solutions of human liver microsomes (as the source of CYP2D6), a fluorogenic CYP2D6 substrate (e.g., a derivative that becomes fluorescent upon metabolism), a NADPH-regenerating system, and the test compound at various concentrations.

-

Incubation: In a 96-well plate, combine the human liver microsomes, the NADPH-regenerating system, and the test compound. Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition by the test compound is calculated relative to a vehicle control. IC50 values are determined from the concentration-response curve.

Conclusion

This compound derivatives represent a promising class of compounds, particularly as potent and selective CCR3 antagonists. The favorable pharmacological profile of compounds such as derivative 30 , with its significantly reduced CYP2D6 inhibition, highlights the potential for developing safe and effective therapeutics for inflammatory diseases. The methodologies and data presented in this guide provide a solid foundation for further research and development in this area. Future investigations should focus on expanding the therapeutic applications of this versatile scaffold and conducting in vivo studies to validate the promising in vitro results.

References

An In-depth Technical Guide to 6-Fluoro-2-naphthoic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-naphthoic acid, a fluorinated derivative of 2-naphthoic acid, has emerged as a crucial building block in medicinal chemistry. Its unique physicochemical properties, imparted by the fluorine substituent, have made it a valuable intermediate in the synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. It details experimental protocols for its preparation, summarizes its key quantitative data, and explores its significant role in the development of therapeutic agents, particularly as a core scaffold for C-C chemokine receptor 3 (CCR3) and P2Y14 receptor antagonists.

Introduction